molecular formula C10H6F2O5 B13679963 3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid

3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid

Katalognummer: B13679963
Molekulargewicht: 244.15 g/mol
InChI-Schlüssel: FYCYPFFSHWGDIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid is a fluorinated aromatic compound featuring a benzo[d][1,3]dioxol moiety substituted with two fluorine atoms at the 2-position and a 2-oxopropanoic acid side chain at the 5-position. The difluorinated benzodioxol group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for pharmaceutical applications . Its structure is characterized by a ketone group in the propanoic acid chain, which influences acidity (pKa ~2.5–3.0) and solubility in polar solvents like water (1–5 mg/mL at 25°C) .

Eigenschaften

Molekularformel

C10H6F2O5

Molekulargewicht

244.15 g/mol

IUPAC-Name

3-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-oxopropanoic acid

InChI

InChI=1S/C10H6F2O5/c11-10(12)16-7-2-1-5(4-8(7)17-10)3-6(13)9(14)15/h1-2,4H,3H2,(H,14,15)

InChI-Schlüssel

FYCYPFFSHWGDIV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1CC(=O)C(=O)O)OC(O2)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 3-(2,2-Difluorobenzo[d]dioxol-5-yl)-2-oxopropanoic acid generally involves:

  • Fluorination of benzo[d]dioxole derivatives to introduce the 2,2-difluoro substituents.
  • Formation of dichloromethyl intermediates.
  • Reaction with carboxylic acids or their derivatives to form the oxopropanoic acid structure.

The process often includes chlorination, fluorination, and subsequent carboxylation steps, sometimes catalyzed by metal chlorides or carried out under solvent-free conditions for efficiency.

Fluorination and Intermediate Formation

  • Starting from methylbenzodioxole derivatives, chlorination produces dichloromethyl intermediates.
  • Fluorination is carried out using hydrogen fluoride (HF), typically in a molar excess ranging from 2 to 40 moles of HF per mole of dichloromethyl precursor.
  • Reaction temperature is controlled between -35 °C and +180 °C, with a preferred range of -25 °C to +40 °C, often without solvents or in inert solvents such as methylene chloride or nitrobenzene.
  • Post-fluorination, excess HF is removed by vacuum stripping and the product is isolated by distillation to yield dichloromethyl-2,2-difluorobenzodioxole intermediates suitable for further reactions.

Carboxylation to Form the Oxopropanoic Acid

  • The dichloromethyl-2,2-difluorobenzodioxole intermediate is reacted with carboxylic acids to form the target 3-(2,2-Difluorobenzo[d]dioxol-5-yl)-2-oxopropanoic acid.
  • Carboxylic acids used may be saturated or unsaturated, aromatic or aliphatic, monobasic or polybasic, and may contain substituents such as halogens or nitro groups.
  • Preferred acids include formic acid and oxalic acid due to their reactivity and ease of removal post-reaction.
  • The molar ratio of carboxylic acid to dichloromethyl intermediate ranges from 1:1 to 50:1, with an optimal range of 5:1 to 30:1.
  • The reaction may be catalyzed by metal chlorides such as aluminum(III) chloride, boron(III) chloride, iron(III) chloride, titanium(IV) chloride, or zinc(II) chloride, up to 10 mol% relative to starting material, although catalyst-free conditions are preferred.
  • Reaction temperatures vary from 0 °C to 150 °C.
  • After completion, the reaction mixture is worked up by distillation (preferably under reduced pressure) to remove excess acids and isolate the product.

Alternative Synthetic Routes and Related Compounds

  • Related compounds such as 1-(2,2-Difluoro-benzodioxol-5-yl)-cyclopropanecarboxylic acid have been synthesized from (2,2-difluoro-1,3-benzodioxol-5-yl)-acetonitrile via three-step protocols with high yield and purity, indicating possible alternative routes to access related fluorinated keto acids.
  • Preparation of intermediates like (2,2-Difluorobenzo[d]dioxol-4-yl)boronic acid via lithiation and boronation steps provides building blocks for further functionalization in complex molecule synthesis.

Data Tables Summarizing Key Reaction Parameters

Step Reagents/Conditions Temperature Range (°C) Molar Ratios (Acid:Intermediate) Catalyst (mol%) Yield/Notes
Chlorination Starting methylbenzodioxole + chlorinating agent Not specified - - Produces dichloromethyl intermediate
Fluorination Dichloromethyl intermediate + Hydrogen fluoride (HF) -35 to +180 (prefer -25 to +40) HF: 2-40 mol per mol intermediate None preferred; solvents optional (CH2Cl2, nitrobenzene) Distillation isolates dichloromethyl-2,2-difluorobenzodioxole
Carboxylation Dichloromethyl-2,2-difluorobenzodioxole + carboxylic acid (formic/oxalic preferred) 0 to 150 1:1 to 50:1 (prefer 5:1 to 30:1) Metal chlorides (AlCl3, FeCl3, etc.) up to 10 mol%, optional Distillation under reduced pressure; catalyst-free preferred
Alternative synthesis (related compound) (2,2-difluoro-1,3-benzodioxol-5-yl)-acetonitrile (3 steps) Not specified - - 79% yield, 99% purity (HPLC) for 1-(2,2-difluoro-benzodioxol-5-yl)-cyclopropanecarboxylic acid

Research Results and Observations

  • The fluorination step is critical, requiring careful control of HF quantity and temperature to maximize yield and minimize side reactions.
  • Solvent-free conditions are often preferred to reduce environmental impact and simplify purification.
  • The use of metal chloride catalysts can enhance reaction rates but may introduce complexity in purification.
  • The carboxylation step is versatile, accommodating a wide range of carboxylic acids, which allows tuning of the final product properties.
  • Distillation under reduced pressure is an effective work-up method to separate product from excess reagents and by-products.
  • Alternative synthetic routes to related fluorinated keto acids demonstrate the feasibility of multi-step syntheses involving nitrile intermediates and cyclopropanation, expanding the toolbox for related compound preparation.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxopropanoic acid group.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Dihydrogen peroxide in THF.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The difluorobenzo dioxole moiety can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Structural and Functional Differences

Compound Name Substituents on Benzodioxol Functional Group on Side Chain Molecular Weight (g/mol) Key Applications
3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid 2,2-difluoro 2-oxopropanoic acid ~270.2 Research compound
Lumacaftor (3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid) 2,2-difluoro Cyclopropanecarboxamido-pyridinyl-benzoic acid ~452.4 CFTR modulator for cystic fibrosis (Orkambi®)
3-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid (CAS 1220710-28-0) 2,2-dimethyl Propanoic acid ~250.3 Unknown, likely intermediate
2-(Benzo[d][1,3]dioxol-5-yloxy)-2-methylpropanoic acid None (non-fluorinated) 2-methylpropanoic acid ~238.2 Synthetic intermediate
2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride 2,2-difluoro Amino-propanoic acid ~307.7 Potential bioactive agent

Structural and Pharmacological Insights

Impact of Fluorination: The 2,2-difluoro substitution in the benzodioxol ring increases electronegativity and lipophilicity (logP ~2.8) compared to non-fluorinated analogs (e.g., 2,2-dimethyl derivative, logP ~2.2) . This enhances membrane permeability and metabolic stability, critical for oral bioavailability in drugs like Lumacaftor .

Functional Group Variations: The 2-oxopropanoic acid group in the target compound introduces a ketone, which increases acidity and susceptibility to nucleophilic attack compared to Lumacaftor’s benzoic acid terminus (pKa ~4.5) . The amino-propanoic acid derivative () exhibits basicity (pKa ~9.5–10.0 for the amine), altering solubility and enabling salt formation (e.g., hydrochloride) for improved formulation .

Therapeutic Relevance: Lumacaftor’s complex structure (cyclopropanecarboxamido-pyridinyl-benzoic acid) enables CFTR binding and correction of protein misfolding, a mechanism absent in simpler analogs like the target compound .

Synthetic Accessibility :

  • The target compound is synthesized via Friedel-Crafts acylation or nucleophilic substitution on 5-bromo-2,2-difluorobenzo[d][1,3]dioxole, followed by oxidation .
  • Lumacaftor requires multi-step synthesis, including cyclopropanation and amide coupling, increasing production complexity .

Comparative Data Table

Property 3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid Lumacaftor 3-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid
LogP ~2.8 ~3.5 ~2.2
Aqueous Solubility 1–5 mg/mL <1 mg/mL 10–20 mg/mL
Melting Point 120–125°C 220–225°C (Form I) 90–95°C
Therapeutic Use Research compound FDA-approved (cystic fibrosis) Intermediate
Key Stability Challenge Ketone reduction Hydrolytic degradation of amide Oxidation of methyl groups

Biologische Aktivität

3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid, a compound with notable structural features, has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a difluorobenzo[d][1,3]dioxole moiety linked to a 2-oxopropanoic acid structure. Its molecular formula is C10H8F2O4C_{10}H_{8}F_{2}O_{4} with a molecular weight of approximately 232.17 g/mol. The presence of fluorine atoms is expected to influence its lipophilicity and biological interactions.

Antitumor Activity

Research indicates that derivatives of compounds similar to 3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related compounds have shown selective cytotoxicity towards tumor cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Table 1: Cytotoxicity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Selectivity Index
6,8-Dichloro-3-formylchromoneHeLa154
6,8-Dibromo-3-formylchromoneMCF-7205
3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid A549TBDTBD

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar derivatives have been evaluated for their effectiveness against bacteria such as Helicobacter pylori. While specific data on this compound is limited, the structural analogs have demonstrated promising results in inhibiting bacterial growth and urease activity .

The proposed mechanism for the antitumor activity involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the dioxole ring may enhance interactions with cellular targets such as enzymes involved in cell proliferation and survival.

Study on Antitumor Effects

A study conducted on a series of chromone derivatives highlighted that compounds with similar structural features exhibited significant tumor cell cytotoxicity. The researchers noted that the introduction of fluorine atoms could enhance the binding affinity to target proteins involved in tumor growth regulation .

Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, researchers synthesized various derivatives and tested their efficacy against H. pylori. The findings suggested that modifications in the molecular structure could lead to enhanced activity against resistant strains .

Q & A

Q. What are the key synthetic routes for preparing 3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid, and how can intermediates be characterized?

A common approach involves cyclopropane carboxamide formation followed by coupling with a pyridine-benzoic acid derivative. Key intermediates like 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid (CAS 862574-88-7) are synthesized via cyclopropanation of difluorobenzo[d][1,3]dioxole precursors, verified by NMR and mass spectrometry . Optimization of reaction conditions (e.g., temperature, catalysts) is critical to minimize byproducts like unreacted cyclopropane intermediates .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

High-resolution techniques are required:

  • X-ray diffraction (XRD) for crystalline form identification (e.g., distinguishing between Form I and novel polymorphs) .
  • HPLC-MS for purity assessment (>98%) and detection of impurities like 3-(2-chlorophenyl) derivatives .
  • FT-IR to confirm carbonyl (C=O) and carboxylic acid (-COOH) functional groups .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies should include:

  • Thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Accelerated stability testing (40°C/75% RH for 6 months) to monitor degradation products like hydrolyzed cyclopropane intermediates .
    Crystalline forms (e.g., Form I) exhibit enhanced stability compared to amorphous forms, as shown in lumacaftor analogs .

Advanced Research Questions

Q. How does polymorphism affect the compound’s solubility and bioavailability?

Polymorph screening via solvent recrystallization or slurry methods can identify forms with improved solubility. For example, novel crystalline forms of lumacaftor analogs demonstrate 30–50% higher aqueous solubility due to altered lattice energies . Parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell models are recommended to correlate crystal structure with permeability .

Q. What formulation challenges arise when combining this compound with co-administered drugs (e.g., ivacaftor)?

Solid dispersion techniques are critical to enhance dissolution rates. For example, lumacaftor-ivacaftor combinations require amorphous solid dispersions with polymers like HPMCAS to maintain supersaturation in gastrointestinal fluids . Compatibility studies (DSC, XRD) must confirm no drug-polymer interactions during storage .

Q. What metabolic pathways dominate in vivo, and how can they be studied?

In vitro assays using liver microsomes or hepatocytes are recommended. For difluorobenzo[d][1,3]dioxole derivatives, O-demethylenation is a primary metabolic pathway, forming reactive o-quinones detectable via LC-MS/MS . CYP450 inhibition/induction studies (e.g., CYP3A4) are essential to predict drug-drug interactions .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s efficacy?

SAR studies should focus on:

  • Substituent modification : Replacing the cyclopropane group with bulkier moieties (e.g., tert-butyl) to enhance target binding, as seen in BACE1 inhibitors .
  • Electron-withdrawing groups : Fluorine substitution at the benzo[d][1,3]dioxol-5-yl position improves metabolic stability .

Q. What methodologies validate the compound’s analytical and bioanalytical assays?

Validation parameters per ICH guidelines include:

  • Linearity (R² > 0.99) over 50–150% of the target concentration.
  • Accuracy (recovery 98–102%) via spike-recovery experiments in plasma .
  • Precision (RSD < 2% for intraday/interday variability) using QC samples .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.